molecular formula C15H21NO3 B043075 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 156474-22-5

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No. B043075
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
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Description

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" is a compound of interest due to its utility in organic synthesis, serving as a building block for various chemical reactions and as an intermediate for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including a thionyl chloride-mediated synthesis involving Boc-involved neighboring group participation. This approach offers advantages in simplicity, cost efficiency, yield, and purification procedures, making it suitable for industrial applications (Li et al., 2015). Another method involves asymmetric aldol reactions, demonstrating the synthetic versatility of the compound (Ghosh et al., 2017).

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : This compound is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are of interest in medicinal chemistry (Moskalenko & Boev, 2014).

  • Enantioselective Synthesis of Carbocyclic Analogues : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′- (Ober, Marsch, Harms, & Carell, 2004).

  • Potential as a Protease Inhibitor : This compound has potential as a novel α secretase inhibitor, which is significant in the context of therapeutic research (Ghosh, Cárdenas, & Brindisi, 2017).

  • Polymer Chemistry : In the field of polymer chemistry, tert-butyl alcohol, a related compound, influences the concentration of active centers and molecular weight of polymers in the anionic polymerization of (butoxymethyl)oxirane (Stolarzewicz, Neugebauer, & Grobelny, 1995).

  • Photoredox-Catalyzed Amination : It's used in photoredox-catalyzed amination of o-hydroxyarylenaminones, allowing the assembly of 3-aminochromones under mild conditions, an important reaction in organic chemistry (Wang et al., 2022).

  • Diels-Alder Reactions : Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, is useful for Diels-Alder reactions and the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

  • Intermediate in Biologically Active Compounds : It's an important intermediate in compounds like omisertinib (AZD9291), highlighting its significance in drug development (Zhao, Guo, Lan, & Xu, 2017).

Safety And Hazards

Specific safety and hazards information for tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate is not available from the search results. However, it’s always important to handle chemical substances with care, following safety guidelines and using appropriate personal protective equipment.


properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Li, M Mei, H Gao, Y Li, Y Yan, D Che - Synthetic Communications, 2015 - Taylor & Francis
A convenient, high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is described. An efficient chiral inversion as the key step is furnished via Boc-…
Number of citations: 1 www.tandfonline.com

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